N-benzyl-N-(2-methoxyethyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide
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Overview
Description
N-benzyl-N-(2-methoxyethyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(2-methoxyethyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Benzylamine Derivative: The initial step involves the reaction of benzyl chloride with 2-methoxyethylamine to form N-benzyl-N-(2-methoxyethyl)amine.
Introduction of the Sulfonyl Group: The next step is the sulfonylation of the amine using a sulfonyl chloride derivative, such as phenylethenylsulfonyl chloride, under basic conditions.
Amidation: The final step involves the amidation of the sulfonylated intermediate with a suitable carboxylic acid derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(2-methoxyethyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl or sulfonyl derivatives.
Scientific Research Applications
N-benzyl-N-(2-methoxyethyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-N-(2-methoxyethyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-N-(2-methoxyethyl)amine: A simpler analog without the sulfonyl and amide groups.
N-benzyl-N-(2-methoxyethyl)-sulfonamide: Lacks the phenylethenyl group.
N-benzyl-N-(2-methoxyethyl)-3-aminopropanamide: Lacks the sulfonyl group.
Uniqueness
N-benzyl-N-(2-methoxyethyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-benzyl-N-(2-methoxyethyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-27-16-15-23(18-20-10-6-3-7-11-20)21(24)12-14-22-28(25,26)17-13-19-8-4-2-5-9-19/h2-11,13,17,22H,12,14-16,18H2,1H3/b17-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOWSVLFCZXWDE-GHRIWEEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CC=CC=C1)C(=O)CCNS(=O)(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN(CC1=CC=CC=C1)C(=O)CCNS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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